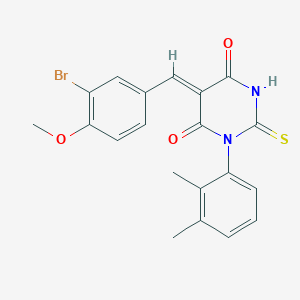![molecular formula C15H19ClN2O4S B4046263 4-{1-[(4-chlorophenyl)sulfonyl]prolyl}morpholine](/img/structure/B4046263.png)
4-{1-[(4-chlorophenyl)sulfonyl]prolyl}morpholine
Übersicht
Beschreibung
4-{1-[(4-chlorophenyl)sulfonyl]prolyl}morpholine is a useful research compound. Its molecular formula is C15H19ClN2O4S and its molecular weight is 358.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.0754060 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity and Drug Development
One significant application of derivatives similar to 4-{1-[(4-chlorophenyl)sulfonyl]prolyl}morpholine is in the development of new antimicrobial agents. Research by Oliveira et al. (2015) demonstrates the potential of sulfonamides, a class to which this compound is related, in treating diseases caused by microorganisms. They investigated the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against various standard and multi-resistant strains of bacteria and fungi, highlighting its role in enhancing the efficacy of other antibiotics against resistant strains (Oliveira et al., 2015).
Structural and Molecular Analysis
The structural and molecular characterization of compounds structurally related to this compound provides valuable insights into their potential applications. For instance, the synthesis and X-ray molecular structure determination of biologically active aromatic sulfonamides, as conducted by Remko et al. (2010), offer foundational knowledge for understanding how such compounds interact at the molecular level, potentially informing their application in drug design (Remko et al., 2010).
Enzyme Inhibition for Therapeutic Applications
Compounds related to this compound have been evaluated for their ability to inhibit carbonic anhydrases, which is crucial for developing treatments for various conditions. Supuran et al. (2013) synthesized and tested three aromatic sulfonamides, including derivatives of the target compound, as inhibitors of carbonic anhydrase isoenzymes. Their research contributes to the understanding of these compounds' potential in therapeutic applications, particularly for diseases where carbonic anhydrase activity is a factor (Supuran et al., 2013).
Chemical Synthesis and Optimization
The chemical synthesis and optimization of compounds like this compound play a critical role in their application in scientific research and drug development. Techniques for efficient synthesis, characterization, and modification of such compounds are essential for exploring their full potential. For example, the work by Fritz et al. (2011) on using sulfinamides as amine protecting groups in the conversion of amino alcohols into morpholines illustrates the innovative approaches to chemical synthesis that enable the development of new drugs and materials (Fritz et al., 2011).
Eigenschaften
IUPAC Name |
[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O4S/c16-12-3-5-13(6-4-12)23(20,21)18-7-1-2-14(18)15(19)17-8-10-22-11-9-17/h3-6,14H,1-2,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAKKLZTFYRDAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4046180.png)
![4-chloro-N-{1-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonyl]-2-methylpropyl}benzamide](/img/structure/B4046183.png)
![N-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbothioyl)benzamide](/img/structure/B4046186.png)
![6-(2-nitrophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one](/img/structure/B4046199.png)
![ethyl 3-(anilinocarbonyl)-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B4046200.png)
![2-cyclopentyl-8-(9H-purin-6-yl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B4046202.png)
![2-{3-[(FURAN-2-YL)METHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE](/img/structure/B4046210.png)
![4-(2,5-dimethylphenyl)-2-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]phthalazin-1(2H)-one](/img/structure/B4046224.png)
![3-naphthalen-1-ylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione](/img/structure/B4046234.png)
![11-(3-fluorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4046239.png)

![2-Phenyl-1-[(4-propoxyphenyl)methyl]benzimidazole](/img/structure/B4046253.png)
![2-[(3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4046260.png)
![N-(4-ethoxyphenyl)-2-{1-ethyl-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B4046269.png)
